N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide
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Overview
Description
N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide is a synthetic organic compound characterized by its unique azepine ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired azepine derivative in moderate yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. The azepine ring structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological pathways. This can lead to effects such as inhibition of cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some biological activities but differ in their specific interactions and effects.
Imidazole Derivatives: These compounds also exhibit a range of biological activities but have different structural features and mechanisms of action.
Uniqueness
N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide is unique due to its specific azepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
90237-95-9 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(1-acetyl-7-oxo-3,4-dihydro-2H-azepin-6-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-7(13)11-9-5-3-4-6-12(8(2)14)10(9)15/h5H,3-4,6H2,1-2H3,(H,11,13) |
InChI Key |
XCKPYDOREJZSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCCN(C1=O)C(=O)C |
Origin of Product |
United States |
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